Naphthol AS-BI N-acetyl-beta-D-glucosaminide

Overview

Description

“Naphthol AS-BI N-acetyl-beta-D-glucosaminide” is a β-hexosaminidase substrate . It is also known as 2-Naphthalenecarboxamide, 3-[[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]-7-bromo-N-(2-methoxyphenyl)-, and Naphthol AS-BI 2-acetamido-2-deoxy-β-D-glucopyranoside . It has been used as an enzyme substrate of beta-hexosaminidase and as an equipment sterilization indicator .

Molecular Structure Analysis

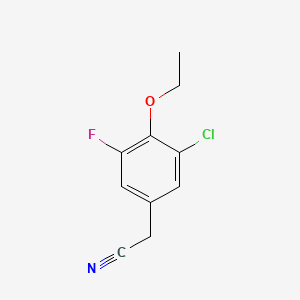

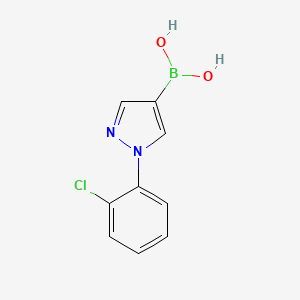

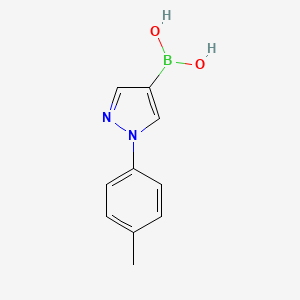

The molecular formula of “Naphthol AS-BI N-acetyl-beta-D-glucosaminide” is C26H27BrN2O8 . Its molecular weight is 575.41 g/mol . The InChI string is1S/C26H27BrN2O8/c1-13(31)28-22-24(33)23(32)21(12-30)37-26(22)36-20-11-14-7-8-16(27)9-15(14)10-17(20)25(34)29-18-5-3-4-6-19(18)35-2/h3-11,21-24,26,30,32-33H,12H2,1-2H3,(H,28,31)(H,29,34) . Chemical Reactions Analysis

“Naphthol AS-BI N-acetyl-beta-D-glucosaminide” is a fluorogenic substrate for the pararosaniline-glyoxalase (PG) reaction . This substrate is used to study enzymatic activity in two human isoenzymes of PG, PG I and PG II .Physical And Chemical Properties Analysis

“Naphthol AS-BI N-acetyl-beta-D-glucosaminide” is a white to off-white powder . It is soluble in DMF at 50 mg/mL . It has a melting point of 195°C and a predicted boiling point of 783.80°C at 760 mmHg . The predicted density is 1.59 g/cm³ and the predicted refractive index is n20D 1.69 .Scientific Research Applications

Proteomics Research

Naphthol AS-BI N-acetyl-beta-D-glucosaminide is utilized in proteomics research due to its role as a substrate for specific enzymatic reactions. It is particularly used for the detection and quantification of enzyme activity related to glycosides and amino sugars .

Renal Function Assessment

In medical research, this compound is used as a marker for renal proximal tubular damage. The presence and activity levels of N-Acetyl-beta-D-Glucosaminidase (NAG) in urine are indicators of renal health, reflecting the integrity of tubular lysosomes .

Enzymatic Activity Studies

Researchers use Naphthol AS-BI N-acetyl-beta-D-glucosaminide to study the enzymatic activity of pararosaniline-glyoxalase (PG) in human isoenzymes. This helps in understanding the biochemical pathways and functions of these enzymes .

Gaucher’s Disease Treatment Research

This compound serves as an enzyme inhibitor in the treatment of Gaucher’s disease. By inhibiting β-glucosidase, it helps to prevent the breakdown of glucocerebrosides, which is a key factor in the pathology of this condition .

Sterilization Process Indicator

Naphthol AS-BI N-acetyl-beta-D-glucosaminide is also used as an indicator for equipment sterilization processes. Its change in properties upon exposure to certain conditions makes it a valuable tool for ensuring proper sterilization in laboratory settings .

Inflammatory Response Indicator

The compound is used to detect inflammation in the kidneys by measuring the degranulation of polymorphonuclear leukocytes. This application is significant in diagnosing and understanding inflammatory kidney diseases .

Mechanism of Action

Target of Action

The primary target of Naphthol AS-BI N-acetyl-beta-D-glucosaminide is the enzyme N-acetyl-β-glucosaminidase . This enzyme plays a crucial role in the hydrolysis of N-acetyl-β-D-glucosaminides, which are important components of complex carbohydrates and glycoproteins .

Mode of Action

Naphthol AS-BI N-acetyl-beta-D-glucosaminide acts as a substrate for the N-acetyl-β-glucosaminidase enzyme . It reacts directly with this enzyme, allowing for the visual detection and localization of the active region of N-acetyl-β-glucosaminidase .

Biochemical Pathways

The interaction between Naphthol AS-BI N-acetyl-beta-D-glucosaminide and N-acetyl-β-glucosaminidase impacts the biochemical pathways involving the metabolism of N-acetyl-β-D-glucosaminides . The downstream effects of this interaction are yet to be fully understood and are a subject of ongoing research.

Result of Action

The molecular and cellular effects of Naphthol AS-BI N-acetyl-beta-D-glucosaminide’s action primarily involve the visual detection and localization of the active region of N-acetyl-β-glucosaminidase . This can provide valuable insights into the activity and function of this enzyme.

properties

IUPAC Name |

3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27BrN2O8/c1-13(31)28-22-24(33)23(32)21(12-30)37-26(22)36-20-11-14-7-8-16(27)9-15(14)10-17(20)25(34)29-18-5-3-4-6-19(18)35-2/h3-11,21-24,26,30,32-33H,12H2,1-2H3,(H,28,31)(H,29,34)/t21-,22-,23-,24-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLKUPXKUQREOC-CFXNPWLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27BrN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3395-37-7 | |

| Record name | 3-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]-7-bromo-N-(2-methoxyphenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3395-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Naphthol AS-BI N-acetyl-β-D-glucosaminide help visualize β-hexosaminidase activity in cells?

A1: Naphthol AS-BI N-acetyl-β-D-glucosaminide acts as a substrate for β-hexosaminidase. When this enzyme is present, it cleaves the substrate, releasing free Naphthol AS-BI. This released molecule then reacts with hexazotized pararosaniline, forming a colored precipitate that can be visualized microscopically. This allows researchers to directly observe and assess β-hexosaminidase activity within cells [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.